8-Methyl-9h-pyrido[3,4-b]indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10N2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
8-methyl-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C12H10N2/c1-8-3-2-4-10-9-5-6-13-7-11(9)14-12(8)10/h2-7,14H,1H3 |
InChI Key |
VQTGMRLUNMTCDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)C=NC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 8 Methyl 9h Pyrido 3,4 B Indole
Classical and Contemporary Synthetic Routes for the Pyrido[3,4-b]indole Core
The construction of the pyrido[3,4-b]indole ring system, also known as a β-carboline, can be achieved through several strategic approaches. These methods are crucial for accessing a wide range of analogues for chemical and biological studies.
Pictet-Spengler Reaction-Based Approaches
The Pictet-Spengler reaction is a cornerstone in the synthesis of β-carbolines. wikipedia.org This reaction involves the condensation of a β-arylethylamine, such as tryptamine (B22526), with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org The driving force is the formation of an electrophilic iminium ion, which then undergoes intramolecular cyclization. wikipedia.org For the synthesis of 8-methyl-9H-pyrido[3,4-b]indole, a substituted tryptamine would be the logical starting material.
A one-pot method employing manganese dioxide has been developed for the synthesis of β-carbolines. nih.gov This process combines alcohol oxidation, Pictet-Spengler cyclization, and oxidative aromatization in a single operation. nih.gov The reaction starts with the oxidation of an alcohol to an aldehyde, which then condenses with tryptamine to form an imine. nih.gov This intermediate undergoes a Pictet-Spengler cyclization to form a tetrahydro-β-carboline, which is subsequently aromatized by manganese dioxide to yield the final β-carboline product. nih.gov
| Reactants | Product | Yield |
|---|---|---|
| Tryptamine, Benzaldehyde | 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | 25% |
| Tryptamine, Vanillin | 2,6-Dimethoxy-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol | Not Specified |
| Tryptamine, 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]–indole (B1671886) | 40% |
| Tryptamine, Cyclohexanecarboxaldehyde | 1-Cyclohexyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | 45% |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate the synthesis of heterocyclic compounds like indoles and their fused derivatives. nih.govresearchgate.net This method often leads to higher yields, cleaner reactions, and significantly reduced reaction times compared to conventional heating methods. durham.ac.ukorganic-chemistry.org For the pyrido[3,4-b]indole core, microwave irradiation can be effectively applied to various synthetic steps, including the initial formation of indole precursors and subsequent cyclization reactions. nih.govnih.gov For instance, the Leimgruber-Batcho indole synthesis, which involves the formation of an enamine followed by reductive cyclization, can be significantly enhanced using microwave heating, often in the presence of a Lewis acid catalyst. durham.ac.uk This approach is valuable for preparing a variety of heteroaromatic enamine intermediates that can be further elaborated into the desired pyrido[3,4-b]indole structures. durham.ac.uk
Oxidative Aromatization Strategies
Many synthetic routes to pyrido[3,4-b]indoles initially produce a tetrahydro-β-carboline intermediate. The final step to obtain the fully aromatic β-carboline system is an oxidative dehydrogenation. Various oxidizing agents can be employed for this purpose. As mentioned earlier, manganese dioxide is effective in a one-pot synthesis that includes the final aromatization step. nih.gov Other methods may involve the use of palladium on carbon (Pd/C) in the presence of a hydrogen acceptor or other chemical oxidants. The choice of oxidant and reaction conditions is crucial to ensure high yields and avoid side reactions.
Enamine Cyclization Methodologies
Enamine cyclization represents another strategy for the construction of indole-based heterocyclic systems. An iodine-mediated intramolecular cyclization of enamines has been developed for the synthesis of 3H-indoles. acs.org This method provides a transition-metal-free pathway to a variety of 3H-indole derivatives. acs.org While this specific method leads to 3H-indoles, the underlying principle of intramolecular cyclization of a suitably functionalized enamine derived from an indole precursor could be adapted for the synthesis of the pyrido[3,4-b]indole skeleton.
Regioselective Functionalization and Methylation Approaches for this compound
The synthesis of this compound specifically requires the introduction of a methyl group at the 8-position of the pyrido[3,4-b]indole core. This can be achieved either by starting with a pre-methylated indole precursor, such as 6-methyltryptamine, in a Pictet-Spengler reaction, or by regioselective functionalization of the pre-formed β-carboline ring system.
Direct methylation of the pyrido[3,4-b]indole skeleton can be challenging due to the presence of multiple reactive sites. However, modern C-H functionalization techniques offer promising avenues for regioselective modifications. For example, ruthenium-catalyzed C-H hydroxymethylation of β-carbolines has been reported, demonstrating the feasibility of direct functionalization at specific positions. acs.org While this example focuses on hydroxymethylation, similar catalytic systems could potentially be adapted for methylation.
Design and Synthesis of Analogues and Derivatives for Mechanistic and SAR Studies
The pyrido[3,4-b]indole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a versatile framework for the design of ligands for various biological targets. beilstein-journals.org The synthesis of a diverse library of analogues and derivatives of this compound is essential for conducting structure-activity relationship (SAR) studies. These studies help in understanding how different substituents and their positions on the β-carboline ring affect biological activity.
For instance, 3-formyl-9H-pyrido[3,4-b]indole serves as a versatile precursor for creating a variety of C-3 substituted derivatives through reactions like the Morita–Baylis–Hillman reaction. beilstein-journals.org This allows for the introduction of diverse functional groups at a key position, enabling a systematic exploration of its impact on the molecule's properties. beilstein-journals.org Similarly, the synthesis of 3-substituted 9H-pyrido[3,4-b]indol-1(2H)-one derivatives from 3-substituted β-carbolines provides another avenue for generating novel analogues. nih.govmdpi.com
| Compound Name | Yield |
|---|---|
| (2-(9H-Pyrido[3,4-b]indol-1-yl)phenyl)methanol | 90% |
| (5-Methyl-2-(9H-pyrido[3,4-b]indol-1-yl)phenyl)methanol | 85% |
| 1-(4-Isopropylphenyl)-9H-pyrido[3,4-b]indole | 80% |
| (3-(9H-Pyrido[3,4-b]indol-1-yl)naphthalen-2-yl)methanol | 80% |
| 1-(4-Isopropoxyphenyl)-9H-pyrido[3,4-b]indole | 75% |
The development of multicomponent reactions based on the Pictet-Spengler condensation further expands the accessible chemical space for SAR studies. thieme-connect.com These reactions allow for the rapid assembly of complex polycyclic structures from simple starting materials in a single step, which is highly efficient for generating chemical libraries. mdpi.com
Strategies for Substitutions at C1, C3, and C9 Positions
Functionalization of the β-carboline skeleton at the C1, C3, and C9 positions allows for the generation of a diverse library of compounds with varied biological activities.
C1 Position: The Pictet-Spengler reaction is a cornerstone for introducing substituents at the C1 position. ljmu.ac.ukwikipedia.org This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgnrochemistry.com The substituent at the C1 position of the final β-carboline is determined by the carbonyl compound used. For instance, reacting a tryptamine with various aryl or heteroaryl aldehydes can selectively introduce these groups at the C1 position. nih.gov A one-pot manganese dioxide-mediated process, which combines alcohol oxidation, Pictet-Spengler cyclization, and oxidative aromatization, provides a convenient route to access C1-substituted β-carbolines. nih.gov
C3 Position: Substitutions at the C3 position are commonly achieved by using tryptophan or its derivatives as starting materials. nih.gov The carboxylic acid group inherent to tryptophan serves as a versatile handle for further chemical modification. For example, β-carboline-3-carboxylic acid can be converted to its corresponding acid chloride using thionyl chloride, which can then react with various amines to form a wide range of amides. mdpi.com This approach has been used to synthesize novel β-carboline derivatives, including 3-(1H-tetrazol-5-yl)-β-carbolines and 6-substituted-β-carboline-3-carboxylates. researchgate.net Additionally, 3-formyl-9H-pyrido[3,4-b]indole is a potent precursor that can be modified to install diversity at the C3 position. beilstein-journals.org
C9 Position: The indole nitrogen (N9) is a common site for substitution, which can significantly influence the compound's properties. Alkylation or arylation of the N9 position is typically straightforward. For example, harmine (B1663883) (a 7-methoxy-1-methyl-9H-pyrido[3,4-b]indole) can be N-alkylated to introduce groups like acetohydrazide or (1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methyl moieties. tandfonline.com Studies have shown that introducing an N9-methyl group can disrupt key binding interactions in certain biological targets. nih.gov The effect of an N-ethyl substituent at the N9 position has also been investigated in the context of the Morita–Baylis–Hillman reaction of C3-formyl derivatives. beilstein-journals.org
Table 1: Strategies for Substitution on the Pyrido[3,4-b]indole Core
| Position | General Strategy | Reactants/Reagents | Resulting Substituent |
|---|---|---|---|
| C1 | Pictet-Spengler Reaction | Tryptamine + Aldehyde/Ketone | Derived from the carbonyl compound (e.g., aryl, alkyl) |
| C3 | Modification of Tryptophan-derived carboxyl group | β-carboline-3-carboxylic acid + Thionyl chloride, Amines | Carboxamides, esters, tetrazoles |
| C9 | N-Alkylation / N-Arylation | β-carboline + Alkyl/Aryl halides | N-alkyl, N-aryl groups |
Incorporation of Diverse Heterocyclic Moieties
Creating hybrid molecules by attaching other heterocyclic systems to the pyrido[3,4-b]indole core is a widely used strategy in drug discovery to explore new chemical space and biological activities.
Various methods have been developed to achieve this:
Click Chemistry: Copper(II)-catalyzed click reactions have been employed to link 1,2,3-triazole moieties to the C1 position of the β-carboline scaffold. researchgate.net
Mannich Reaction: A library of N-heterocyclic carbenes fused to the β-carboline framework has been synthesized via the Mannich reaction, involving a C1-substituted β-carboline-3-carboxylate, formaldehyde (B43269), and primary amines. researchgate.net
Sulfur Insertion: A transition-metal-free strategy using elemental sulfur has been developed to synthesize novel β-carboline-tethered benzothiophenone derivatives from 1-formyl-β-carbolines. beilstein-journals.org
Condensation Reactions: Harmine has been used as a scaffold to synthesize derivatives where acetohydrazide at the N9 position is condensed with various aldehydes, including quinoline-6-carbaldehyde, to form Schiff base-linked heterocyclic systems. tandfonline.com
Table 2: Examples of Incorporated Heterocyclic Moieties
| Attached Heterocycle | Position of Linkage | Synthetic Method |
|---|---|---|
| 1,2,3-Triazole | C1 | Cu(II)-catalyzed Click Reaction |
| Fused N-Heterocyclic Carbene | C2-N3 | Mannich Reaction |
| Benzothiophenone | C1 | Sulfur Insertion |
| Quinoline | N9 | Condensation/Schiff Base Formation |
Chemoenzymatic and Biocatalytic Approaches in Pyrido[3,4-b]indole Synthesis
In the pursuit of greener and more efficient synthetic methods, chemoenzymatic and biocatalytic strategies have emerged as powerful alternatives to traditional chemical synthesis. rjpbr.comnih.gov These approaches leverage the high selectivity and mild reaction conditions of enzymes. nih.gov
While specific enzymatic routes to this compound are not extensively detailed, principles from broader β-carboline and indole synthesis are applicable. The synthesis of β-carbolines can be achieved through enzyme-catalyzed reactions. researchgate.net A key step in many β-carboline syntheses is the aromatization of a tetrahydro-β-carboline intermediate. Biocatalytic methods inspired by natural metabolic transformations offer a green approach to this step. For instance, monoamine oxidase (MAO-N) enzymes have been successfully used for the aromatization of indoline derivatives to indoles, a reaction analogous to the dehydrogenation of tetrahydro-β-carbolines. livescience.io The synergy of biocatalytic techniques with modern synthetic methods in a multi-step chemoenzymatic process provides a promising avenue for accessing complex bioactive molecules like pyrido[3,4-b]indoles. rjpbr.com
Mechanistic Elucidation of 8 Methyl 9h Pyrido 3,4 B Indole Biological Interactions
Molecular Target Identification and Characterization Studies
No specific studies identifying or characterizing the molecular targets of 8-Methyl-9H-pyrido[3,4-b]indole were found.
No published research was identified that specifically investigates the DNA or RNA binding and intercalation properties of this compound.
Detailed profiling of enzyme inhibition and modulation by this compound is not available in the current scientific literature.
There are no specific studies detailing the kinetics and mechanisms of Monoamine Oxidase (MAO-A or MAO-B) inhibition by this compound.
While related β-carboline structures have been investigated as topoisomerase inhibitors, no data specifically detailing the inhibitory activity of this compound against Topoisomerase I or II could be located.
Information regarding the modulatory effects of this compound on Cyclin-Dependent Kinases (CDKs) or IkappaB Kinase (IKK) is not present in the available literature.
No studies were found that describe the interactions of this compound with Cytochrome P450 enzymes.
Enzyme Inhibition and Modulation Profiling
Glycosidase (α-glucosidase, α-amylase) Activity Modulation
Certain β-carboline alkaloids have been identified as inhibitors of glycosidase enzymes, such as α-glucosidase and α-amylase, which are involved in carbohydrate digestion. nih.govyoutube.com Inhibition of these enzymes can slow the absorption of glucose, a mechanism relevant for managing postprandial hyperglycemia. youtube.comrsc.org
Norharmane (9H-pyrido[3,4-b]indole), the parent structure of this compound, has been isolated from coffee and identified as a potent, uncompetitive inhibitor of α-glucosidase. nih.govconsensus.app It demonstrated IC50 values of 0.27 mM for maltase and 0.41 mM for sucrase, with a Ki value of 0.13 mM. nih.gov Another study isolated a novel β-carboline glucoalkaloid, harmanyl β-d-glucopyranoside, which also showed potent, uncompetitive α-glucosidase inhibition with an IC50 value of 24 μM and a Ki of 16.1 μM. nih.gov
While many studies focus on α-glucosidase, α-amylase is another key enzyme in carbohydrate digestion. Research on various heterocyclic compounds, though not specifically β-carbolines, has explored dual inhibition of both enzymes as a therapeutic strategy. nih.govscispace.comresearchgate.net The development of inhibitors for these enzymes is an active area of research for metabolic disorders. rsc.org
Receptor Ligand Binding and Allosteric Regulation Profiling
The planar, tricyclic structure of β-carbolines allows them to interact with a variety of receptors in the central nervous system, acting as ligands that can modulate receptor activity.
Neurotransmitter Receptor Interactions
The β-carboline skeleton is structurally similar to neurotransmitters like serotonin (B10506), which facilitates its interaction with various neurotransmitter receptors. acs.org Studies have shown that β-carbolines bind to serotonin (5-HT) and, to a lesser extent, dopamine (B1211576) receptors. acs.orgnih.gov The binding affinity is highly dependent on the specific substitutions on the β-carboline ring and the degree of saturation. nih.gov
A library of synthetic 1-aryl-β-carbolines showed the most potent activity against the 5-HT2B and 5-HT2C receptor subtypes. acs.org For example, specific analogs displayed high selectivity for the 5-HT2B receptor. acs.org In contrast, most β-carbolines exhibit little to no affinity for 5-HT1A and dopamine D2 receptors. nih.gov Some specific synthetic derivatives, however, have shown activity at the dopamine D1 receptor and the μ-opioid receptor. acs.org Another related compound, 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole, was found to be an activator of the aryl hydrocarbon receptor (AHR). nih.gov
Benzodiazepine (B76468) Receptor Inverse Agonist Site Analyses
β-carbolines are well-known for their interaction with the benzodiazepine (BZ) binding site on the GABAA receptor-chloride ionophore complex. nih.govnih.gov Depending on their specific structure, they can act as agonists, antagonists, or inverse agonists, producing a spectrum of effects. nih.govnih.gov
An inverse agonist binds to the same site as an agonist but produces the opposite pharmacological effect. Several β-carbolines, such as FG-7142 and DMCM, are classified as partial or full inverse agonists. nih.govnih.govresearchgate.net They decrease GABA-stimulated chloride conductance, in contrast to benzodiazepine agonists (like diazepam) which enhance it. nih.govumich.edu The β-carboline FG-7142 is a well-studied partial inverse agonist with high affinity for the BZ site, particularly on α1 subunit-containing GABAA receptors. nih.govresearchgate.net These inverse agonist properties are linked to proconvulsive and anxiogenic effects, providing valuable tools for studying the neural mechanisms of anxiety. nih.govresearchgate.net
Imidazoline (B1206853) I2 Receptor Ligand Studies
β-carbolines have been identified as ligands for imidazoline I2 receptors, which are non-adrenergic binding sites implicated in various neurological and psychiatric conditions. nih.govnih.govwikipedia.orgwikipedia.org These receptors are located on the outer mitochondrial membrane and are considered allosteric binding sites on monoamine oxidase (MAO) enzymes. tocris.com
Table 2: Binding Affinity of β-Carbolines at Brain Imidazoline I2 Receptors
| Compound | Binding Affinity (KiH in nM) |
|---|---|
| Noreleagnine | 12 |
| Norharman | 20 |
| Harmalol | 82 |
| Harmaline | 177 |
| Harmine (B1663883) | 630 |
| Harman (B1672943) | 700 |
| FG-7142 | >100,000 |
Source: nih.gov
Protein-Protein Interaction Modulations (e.g., MDM2 binding)
The pyrido[b]indole scaffold, the core of this compound, has been identified as a promising structure for modulating protein-protein interactions, a key strategy in developing novel therapeutic agents. A notable example is the inhibition of the interaction between the Mouse Double Minute 2 (MDM2) protein and the p53 tumor suppressor.
Through high-throughput virtual screening and structure-based design, a series of pyrido[b]indole derivatives were identified as selective MDM2 inhibitors. nih.govnih.gov One lead compound, SP-141 (6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole), was shown to bind directly to the MDM2 protein. nih.gov This binding does not just block the p53 interaction site but also inhibits MDM2 expression and promotes its autoubiquitination and subsequent degradation by the proteasome. nih.govnih.gov This mechanism of action is effective regardless of the p53 status of the cancer cells, offering a potential advantage over inhibitors that only disrupt the MDM2-p53 interaction. nih.govnih.gov This research highlights the potential of the pyrido[3,4-b]indole core structure to serve as a basis for developing modulators of challenging therapeutic targets like MDM2.
Cellular Response Analysis in In Vitro Model Systems
Comprehensive literature reviews and database searches did not yield specific studies focusing on the cellular responses to This compound . While research exists for the broader class of pyrido[3,4-b]indoles and other indole (B1671886) derivatives, data specifically elucidating the effects of the 8-methyl variant on cellular mechanisms as outlined below are not available in the reviewed scientific literature.
Cellular Proliferation and Viability Perturbation Studies
No specific studies detailing the effects of This compound on cellular proliferation and viability in in vitro models were identified. Research on other pyrido[3,4-b]indole derivatives has shown potent antiproliferative activity against various cancer cell lines, but these findings cannot be directly attributed to the 8-methyl substituted compound. longdom.orgnih.govresearchgate.netresearchgate.net
Apoptosis and Necrosis Pathway Induction Mechanisms
There is no available research specifically investigating the induction of apoptosis or necrosis pathways by This compound . Studies on related indole compounds and pyrido[3,4-b]indole derivatives indicate that they can induce apoptosis through various mechanisms, including caspase activation. nih.govnih.gov However, these mechanisms have not been specifically demonstrated for This compound .
Cell Cycle Progression Arrest and Regulation Analysis
Specific data on the effects of This compound on cell cycle progression and regulation are not present in the current scientific literature. A characteristic feature of the broader class of pyrido[3,4-b]indoles is the induction of cell cycle arrest, particularly at the G2/M phase, in cancer cells. longdom.orgresearchgate.net Without direct experimental evidence, it remains unknown if This compound shares this activity.
Autophagy Pathway Modulation Research
No research was found that specifically examines the modulation of autophagy pathways by This compound . Autophagy is a critical cellular process that can be influenced by various compounds, but its interaction with this specific molecule has not been reported. mdpi.com
Oxidative Stress Response and Reactive Oxygen Species (ROS) Generation
There is a lack of specific studies on the role of This compound in modulating oxidative stress responses or the generation of reactive oxygen species (ROS). The potential for indole-containing compounds to influence these pathways is recognized, but specific data for the 8-methyl derivative is unavailable.
Membrane Integrity and Permeability Alterations (e.g., hemolysis in non-clinical context)
No studies were identified that investigate the effects of This compound on membrane integrity, permeability, or hemolytic activity.
Biophysical Characterization of Compound-Biomolecule Interactions
The study of how this compound interacts with biological macromolecules at a physical level is crucial for understanding its mechanism of action. Biophysical techniques provide quantitative and qualitative data on binding events, conformational changes, and the thermodynamic forces driving these interactions.
Spectroscopic Analysis (e.g., Fluorescence, Circular Dichroism, NMR)
Spectroscopic methods are instrumental in probing the binding of small molecules like this compound to biomolecules such as proteins and nucleic acids. These techniques rely on changes in the spectroscopic properties of either the compound or the biomolecule upon complex formation.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique used to study the binding of ligands to macromolecules. It can monitor changes in the fluorescence intensity, emission maximum, and polarization of intrinsic fluorophores (like tryptophan and tyrosine residues in proteins) or the fluorescent ligand itself.
The interaction of this compound (harmane) with DNA has been investigated using its intrinsic fluorescence. Studies have shown that upon binding to DNA, the fluorescence of harmane is quenched. This quenching is indicative of a close interaction between the harmane molecule and the DNA base pairs, suggesting an intercalative binding mode where the planar ring system of harmane inserts itself between the base pairs of the DNA double helix. nih.gov A study on the binding of harmane to both Calf Thymus (CT) DNA and Herring Testis (HT) DNA revealed a static quenching mechanism, indicating the formation of a ground-state complex between harmane and the DNA molecules. nih.govresearchgate.net
The binding of harmane to serum albumins, the primary transport proteins in the blood, has also been characterized by fluorescence quenching. When harmane binds to human serum albumin (HSA) and bovine serum albumin (BSA), it quenches the intrinsic fluorescence of the proteins' tryptophan residues. This quenching has been identified as a static process, confirming the formation of a stable harmane-albumin complex. lodz.pl
Table 1: Fluorescence Quenching and Binding Parameters of this compound with Biomolecules
| Biomolecule | Technique | Key Findings | Binding Constant (K) or Dissociation Constant (Kd) | Reference |
|---|---|---|---|---|
| Calf Thymus (CT) DNA | Fluorescence Spectroscopy | Static quenching, 1:1 complex formation | K = 2.45 x 10⁵ M⁻¹ | nih.govresearchgate.net |
| Herring Testis (HT) DNA | Fluorescence Spectroscopy | Static quenching, 1:1 complex formation | K = 1.93 x 10⁵ M⁻¹ | nih.govresearchgate.net |
| DNA | Optical Titration | Fluorescence quenching | Kd = 7.7 x 10⁻⁶ M | nih.gov |
| Human Serum Albumin (HSA) | Fluorescence Quenching | Static quenching | K = (5.16 ± 0.28) x 10⁴ M⁻¹ | lodz.pl |
| Bovine Serum Albumin (BSA) | Fluorescence Quenching | Static quenching | K = (4.32 ± 0.30) x 10⁴ M⁻¹ | lodz.pl |
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy is a powerful tool for studying the conformational changes in chiral macromolecules like proteins and nucleic acids upon ligand binding. While this compound itself is achiral, its binding to a chiral biomolecule can induce a CD signal in the absorption region of the small molecule (induced CD) and/or alter the CD spectrum of the biomolecule.
For instance, the interaction of the related β-carboline alkaloid, harmine, with various forms of RNA has been studied using CD spectroscopy. The binding of harmine to poly(rA) and tRNAphe resulted in significant changes to the RNA's CD spectrum and the appearance of an induced CD signal for the bound harmine, indicating a strong interaction that perturbs the nucleic acid structure. nih.gov Similarly, studies with other harmine derivatives and DNA have shown that these compounds can alter the characteristic CD spectrum of DNA, which is consistent with an intercalative binding mode. nih.gov Although specific CD data for this compound is not extensively documented in readily available literature, it is expected to induce similar conformational changes in DNA and proteins upon binding, which would be detectable by changes in their respective CD spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about molecules in solution. In the context of ligand-biomolecule interactions, NMR can identify the binding site on the protein or nucleic acid, determine the structure of the complex, and measure binding affinities. A common technique is chemical shift perturbation (CSP) or chemical shift mapping, where changes in the chemical shifts of the biomolecule's nuclei are monitored upon titration with the ligand. nih.govprotein-nmr.org.uk
A study on the interaction of norharman, a closely related β-carboline, with deoxynucleotides using ¹H-NMR spectroscopy revealed specific interactions and allowed for the characterization of the complex's chemical structure in solution. nih.gov For this compound, NMR studies would be invaluable in pinpointing the specific amino acid residues or nucleotide bases involved in the binding interface. By observing the chemical shift perturbations in a ¹H-¹⁵N HSQC spectrum of an isotopically labeled protein upon the addition of harmane, a detailed map of the binding site could be generated.
Calorimetric Studies (e.g., Isothermal Titration Calorimetry, Differential Scanning Calorimetry)
Calorimetric techniques directly measure the heat changes associated with biomolecular interactions and conformational transitions, providing a complete thermodynamic profile of the binding event.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing the thermodynamics of binding interactions. nih.govnih.gov In a single experiment, ITC can determine the binding affinity (Ka), stoichiometry (n), and the enthalpy (ΔH) of binding. From these parameters, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated, offering deep insights into the forces driving the interaction (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions, and electrostatic interactions).
While specific ITC data for this compound are not widely published, studies on related alkaloids provide a clear indication of the data that can be obtained. For example, ITC studies of the interaction between the alkaloid harmine and different RNA structures have revealed that the binding is an exothermic process driven by favorable entropy changes. nih.gov A study on the interaction of harmane with natural polymeric DNAs used temperature-dependent fluorescence to derive thermodynamic parameters, showing the binding to be spontaneous and entropy-driven. nih.gov These findings suggest that the interaction is dominated by electrostatic forces. nih.gov
Table 2: Thermodynamic Parameters for the Interaction of Harmane with DNA (Derived from Temperature-Dependent Fluorescence)
| DNA Type | ΔG° (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol/K) | Reference |
|---|---|---|---|---|
| CT-DNA | -7.31 | -1.97 | 17.89 | nih.govresearchgate.net |
| HT-DNA | -7.12 | -1.54 | 18.71 | nih.govresearchgate.net |
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the change in heat capacity of a molecule as a function of temperature. researchgate.netnih.gov For proteins, DSC is used to monitor thermal stability. The binding of a small molecule can either stabilize or destabilize a protein, which is reflected in a change in its melting temperature (Tm). An increase in Tm upon ligand binding indicates stabilization, which is often correlated with the affinity of the interaction.
Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) Applications
SPR and BLI are powerful, label-free, real-time optical biosensing techniques used to measure the kinetics of biomolecular interactions. nih.govnih.gov They provide quantitative information on the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Surface Plasmon Resonance (SPR)
In an SPR experiment, one interacting partner (the ligand) is immobilized on a sensor chip surface, and the other partner (the analyte) flows over the surface. youtube.comyoutube.com The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal. This allows for the direct measurement of the rates of complex formation and dissociation.
Although specific SPR data for this compound is not prevalent in the literature, this technique is well-suited to study its interactions. For instance, a target protein could be immobilized on an SPR sensor chip, and solutions of harmane at various concentrations would be injected over the surface. The resulting sensorgrams would be fitted to kinetic models to determine the ka, kd, and KD values, providing a detailed understanding of the binding kinetics.
Biolayer Interferometry (BLI)
BLI is another optical biosensing technique that measures biomolecular interactions in real-time. nih.govfrontiersin.org In BLI, a biosensor tip with an immobilized ligand is dipped into a solution containing the analyte. Changes in the interference pattern of light reflected from the biosensor surface are measured as the analyte binds and dissociates. BLI is particularly advantageous for its high-throughput capabilities.
Similar to SPR, BLI could be effectively used to characterize the binding of this compound to its biological targets. nih.gov For example, a biotinylated target protein or DNA could be immobilized on a streptavidin-coated biosensor tip. The tips would then be dipped into wells containing different concentrations of harmane. The resulting binding and dissociation curves would yield the kinetic and affinity constants for the interaction.
Structure Activity Relationship Sar and Computational Chemistry of 8 Methyl 9h Pyrido 3,4 B Indole Analogues
Rational Design Principles for Pyrido[3,4-b]indole Derivatives
The rational design of pyrido[3,4-b]indole derivatives is rooted in understanding the structure-activity relationships (SAR) that govern their biological effects. The pyrido[3,4-b]indole scaffold, also known as a β-carboline, is a privileged structure in medicinal chemistry, and its modification at various positions can lead to compounds with a wide range of biological activities, including anticancer and central nervous system effects. nih.govbeilstein-journals.org
Key principles in the design of these derivatives often involve:
Substitution at C1: Introducing aryl groups at the C1 position has been a common strategy. For instance, a 1-naphthyl substituent combined with a 6-methoxy group on the indole (B1671886) ring resulted in a compound with high antiproliferative potency against various cancer cell lines. nih.govnih.govresearchgate.net
Substitution on the Indole Ring (A-ring): Modifications on the benzene (B151609) part of the indole nucleus are crucial. The position of a methyl group, for example, can significantly impact both potency and efficacy. acs.org In a study of related tetrahydro-γ-carbolines, moving a methyl group from position 7 to 6 decreased potency, while a fluorine atom at position 6 yielded the most potent analogue in that series. acs.org
Substitution at the N9 Position: The hydrogen on the indole nitrogen (N9) is often a key interaction point. Methylation at this position (N9-methyl) has been shown to disrupt crucial hydrogen-bond interactions, leading to a decrease in binding affinity and biological activity. nih.govnih.govresearchgate.net
Modifications at C3: The C3 position offers another site for diversification. Functionalization at this position through methods like the Morita–Baylis–Hillman reaction can generate novel derivatives with unique properties, such as enhanced fluorescence. nih.govbeilstein-journals.org
Saturation of the Pyridine (B92270) Ring: The degree of saturation in the pyridine ring influences the molecule's three-dimensional shape and biological activity. Studies on 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indoles have shown that substituents on the nitrogen at position 2 (N2) are critical for activity, for example, as NMDA receptor antagonists. nih.gov
These principles, derived from extensive SAR studies, provide a roadmap for designing new analogues with improved therapeutic potential.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For pyrido[3,4-b]indole derivatives, QSAR studies have been instrumental in predicting the antiproliferative activity against various cancer cell lines. nih.govresearchgate.net
In one study, two different QSAR modeling methods were applied to a series of pyrido[b]indole derivatives:
Kernel-Based Partial Least Squares (KPLS): This method uses 2D chemical fingerprint descriptors to build predictive models. Successful KPLS models were developed for the antiproliferative activity against HCT116 colon cancer cells and two pancreatic cancer cell lines (HPAC and Mia-PaCa2). nih.gov The models showed high coefficients of determination (R²) for the training sets (0.98-0.99) and good predictive ability for external test sets. nih.gov The study found that atom triplet and linear fingerprint descriptors were most effective for different cell lines. nih.gov
3D-QSAR: This approach utilizes a pharmacophore alignment to create a three-dimensional model. A successful 3D-QSAR model was generated for the HCT116 cell line data, visualizing the influence of electronic and hydrophobic effects on activity, which aligned with the observed SAR. nih.gov
These QSAR models serve a dual purpose: they help in understanding the structural features crucial for biological activity and act as predictive tools to guide the design of new, more potent chemical entities, thereby optimizing the lead discovery process. nih.gov Similarly, QSAR models have been developed for other indole-containing compounds to predict their activity as inhibitors of targets like histone lysine (B10760008) methyl transferase, demonstrating the broad applicability of this approach. eurjchem.com
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for predicting how a ligand, such as an 8-Methyl-9H-pyrido[3,4-b]indole analogue, binds to its biological target at an atomic level.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor. For pyrido[3,4-b]indole derivatives, docking studies have been used to elucidate their mechanism of action. For example, computational modeling suggested that this class of compounds could bind to the oncoprotein MDM2, a key cancer target. nih.govresearchgate.netlongdom.org Docking simulations of a potent derivative at the MDM2 active site revealed key interactions:
A hydrogen bond between the 6-methoxy group and the amino acid Tyr106. nih.govnih.govresearchgate.net
Pi-pi stacking interactions with Tyr100 and His96. nih.govnih.govresearchgate.net
Hydrophobic interactions with Leu54, Val93, and Ile99. nih.govnih.govresearchgate.net These studies also confirmed that an N9-methyl group would disrupt these binding interactions, explaining the observed loss of activity. nih.govnih.govresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, assessing its stability. For newly designed indole derivatives targeting other enzymes, MD simulations have been used to confirm the stability of the complex predicted by docking. eurjchem.com The Automated Topology Builder (ATB) is a resource that can facilitate the development of molecular force fields needed for such simulations of biomolecular systems involving ligands like 8-Methyl-5H-pyrido[4,3-b]indole. uq.edu.au
These simulation techniques are crucial for validating potential binding modes, understanding the energetic forces driving the interaction, and predicting the functional consequences of ligand binding, thereby guiding further drug design efforts. unimi.it
Pharmacophore Modeling and Ligand-Based Virtual Screening
When the 3D structure of a biological target is unknown, ligand-based methods such as pharmacophore modeling and virtual screening become essential tools for drug discovery.
Pharmacophore Modeling: A pharmacophore model is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to bind to a specific target. For a series of anticancer pyrido[3,4-b]indole derivatives, a four-point pharmacophore model was developed based on their activity against the HCT116 colon cancer cell line. nih.gov This model consisted of one hydrogen bond donor (D) and three aromatic ring (R) features. nih.gov Such models can then be used as 3D queries to search large chemical databases for novel compounds with the desired features.
Ligand-Based Virtual Screening: This computational technique uses the structure of known active ligands to identify new potential inhibitors from a database. For instance, virtual screening has been successfully used to identify indole derivatives as potent inhibitors of Mycobacterium tuberculosis DNA gyrase. nih.gov The process typically involves generating multiple conformations for each molecule in a database and then comparing them against a known active reference structure or a pharmacophore model. nih.gov This approach allows for the rapid and cost-effective identification of promising hit compounds for further biological evaluation. eurjchem.comnih.gov
Quantum Chemical Descriptors and Reactivity Analysis (e.g., DFT, FMO, NBO)
Quantum chemical methods provide deep insights into the electronic structure, reactivity, and energetic properties of molecules. Density Functional Theory (DFT) is a particularly prominent method used in this context.
DFT Calculations: DFT has been employed to study methyl 9H-pyrido[3,4-b]indole-3-carboxylate and its derivatives to understand how different substituents affect the molecule's chemical reactivity. researchgate.neteuropub.co.uk These calculations can determine various quantum chemical descriptors, such as:
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy gap between them (HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. niscair.res.in
Global Reactivity Descriptors: Parameters like chemical hardness, softness, and electronegativity can be calculated from HOMO-LUMO energies to quantify the reactivity of the molecule. europub.co.uk
Frontier Molecular Orbital (FMO) Analysis: FMO theory focuses on the HOMO and LUMO as the key orbitals involved in chemical reactions. Analyzing their distribution and energy helps predict how a molecule will interact with other species. researchgate.neteuropub.co.uk
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. For a C1-substituted methyl 9H-pyrido[3,4-b]indole-3-carboxylate, NBO analysis showed that an anthracene-9-yl substituent significantly enhanced electron delocalization, which correlated with increased chemical reactivity. europub.co.uk This analysis can quantify the stabilization energies associated with intramolecular charge transfer between filled and empty orbitals. europub.co.ukniscair.res.in
These quantum chemical studies are invaluable for understanding the intrinsic electronic properties of pyrido[3,4-b]indole analogues, explaining observed reactivity trends, and guiding the design of derivatives with specific electronic characteristics. eurjchem.comresearchgate.neteuropub.co.uk
Conformational Analysis and Stereoelectronic Effects on Activity
The three-dimensional shape (conformation) and the spatial arrangement of electronic orbitals (stereoelectronics) of a molecule are critical determinants of its biological activity.
Conformational Analysis: Pyrido[3,4-b]indole derivatives, especially those with saturated or partially saturated rings, can exist in various conformations. Computational methods are used to identify the low-energy, biologically relevant conformers. For example, in a 3D-QSAR study, a conformational search was performed for each ligand to generate a set of possible 3D structures before aligning them to build the model. nih.gov This ensures that the model is based on the most probable binding conformations of the molecules.
Stereoelectronic Effects: The relative orientation of atoms and electron orbitals can profoundly influence reactivity and binding affinity. The stereochemistry at chiral centers is particularly important. In studies of 2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole derivatives, the relative configuration at positions 4a and 9b (cis vs. trans isomers) was shown to significantly influence their central nervous system activities. nih.gov This highlights that not only the presence of certain functional groups but also their precise 3D arrangement is crucial for potent biological effects. These stereoelectronic factors dictate how a molecule fits into a binding pocket and how its orbitals align for optimal interaction with the target.
The table below illustrates the impact of stereoisomerism on the activity of hexahydro-pyrido[4,3-b]indole analogues. nih.gov
| Compound | Relative Configuration (4a, 9b) | Central Nervous System Activity |
| Analogue 1 | cis | Potent thymoleptic-like and neuroleptic activity |
| Analogue 2 | trans | Different potency in CNS activities |
This table is illustrative, based on findings that stereoisomerism influences activity in related scaffolds. nih.gov
Prediction of Binding Modes and Interaction Hotspots
A primary goal of computational chemistry in drug design is to accurately predict how a ligand binds to its target protein and to identify the key "hotspots" of interaction.
Predicting Binding Modes: As described in the molecular docking section (4.3), computational simulations can generate plausible binding poses of a ligand within a protein's active site. For pyrido[3,4-b]indoles targeting the oncoprotein MDM2, the predicted binding mode showed the molecule fitting into a hydrophobic pocket and forming specific hydrogen bonds. nih.govresearchgate.net The 1-naphthyl group was predicted to occupy a hydrophobic sub-pocket, while the 6-methoxy group engaged in a critical hydrogen bond. nih.govnih.gov
Identifying Interaction Hotspots: These are specific amino acid residues in the binding site that contribute most significantly to the binding energy. The docking studies on pyrido[3,4-b]indoles identified several such hotspots in the MDM2 protein:
Hydrogen Bonding Hotspots: Tyr106 was identified as a key hydrogen bonding partner. nih.govresearchgate.net
Hydrophobic and Stacking Hotspots: Residues like Leu54, Val93, His96, Tyr100, and Ile99 form a crucial hydrophobic and aromatic pocket that accommodates the ligand. nih.govnih.govresearchgate.net
The table below summarizes the predicted interactions for a potent pyrido[3,4-b]indole derivative with MDM2. nih.govnih.govresearchgate.net
| Interaction Type | Pyrido[3,4-b]indole Moiety | MDM2 Residue(s) |
| Hydrogen Bond | 6-methoxy group | Tyr106 |
| Pi-Pi Stacking | Indole ring system | Tyr100, His96 |
| Hydrophobic Interaction | Core scaffold, 1-naphthyl group | Leu54, Val93, Ile99 |
Understanding these binding modes and interaction hotspots is essential for structure-based drug design. It allows chemists to rationally modify a lead compound, such as this compound, to enhance its interactions with these hotspots, thereby improving its potency and selectivity. nih.gov
Analytical Methodologies for 8 Methyl 9h Pyrido 3,4 B Indole in Research Contexts
Spectroscopic Identification and Characterization Techniques
Spectroscopic methods are indispensable for the structural confirmation of 8-Methyl-9H-pyrido[3,4-b]indole. These techniques probe the interaction of the molecule with electromagnetic radiation, providing a unique fingerprint based on its atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of this compound, providing precise information about the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
For the related compound, 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole, ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer. nih.gov The analysis of chemical shifts, coupling constants, and signal integrations in ¹H NMR allows for the assignment of each proton to its specific position on the pyrido[3,4-b]indole core and the methyl substituent. Similarly, ¹³C NMR provides data on the chemical environment of each carbon atom, confirming the connectivity of the tricyclic system and the position of the methyl group.
Table 1: Representative ¹H NMR Data for a Pyrido[3,4-b]indole Derivative. This table is illustrative. Actual chemical shifts for this compound may vary based on solvent and experimental conditions.
| Proton Assignment | Chemical Shift (ppm) |
|---|---|
| Aromatic Protons | 7.0 - 8.5 |
| Methyl Protons | ~2.5 |
| N-H Proton | >10.0 |
Table 2: Representative ¹³C NMR Data for a Pyrido[3,4-b]indole Derivative. This table is illustrative. Actual chemical shifts for this compound may vary based on solvent and experimental conditions.
| Carbon Assignment | Chemical Shift (ppm) |
|---|---|
| Aromatic Carbons | 110 - 150 |
| Methyl Carbon | ~20 |
Mass spectrometry (MS) is a critical technique for determining the molecular weight and fragmentation pattern of this compound, thereby confirming its elemental composition and substructural features.
The molecular weight of the related compound 1-methyl-9H-pyrido[3,4-b]indole (Harman) is 182.22 g/mol . nist.gov In mass spectrometry, this compound would typically show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.
Electrospray ionization (ESI-MS) is a soft ionization technique often used for polar, thermally labile molecules like β-carbolines, which allows for the detection of the protonated molecule [M+H]⁺. When coupled with tandem mass spectrometry (MS/MS), specific fragmentation patterns can be generated by colliding the parent ion with an inert gas. These fragmentation patterns are highly specific and can be used for unambiguous identification, even in complex matrices. researchgate.net For instance, the fragmentation of the pyrido[3,4-b]indole core often involves characteristic losses of small neutral molecules.
Table 3: Mass Spectrometry Data for 1-Methyl-9H-pyrido[3,4-b]indole.
| Ion | m/z (Mass-to-Charge Ratio) |
|---|---|
| [M]⁺ | 182 |
| [M+H]⁺ | 183 |
Liquid chromatography-mass spectrometry (LC-MS/MS) combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry, making it a highly sensitive and selective method for the analysis of β-carbolines. nih.gov
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic IR absorption bands would include N-H stretching vibrations (around 3400-3300 cm⁻¹), C-H stretching of the aromatic and methyl groups (around 3100-2850 cm⁻¹), and C=C and C=N stretching vibrations within the aromatic rings (around 1650-1450 cm⁻¹). google.com
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by the molecule, which is related to its electronic transitions. The UV spectrum of a pyrido[3,4-b]indole derivative in ethanol (B145695) typically shows multiple absorption maxima. For example, a substituted 9H-pyrido[3,4-b]indole showed absorption maxima at 220, 250, 262 (shoulder), 298, and 323 nm. google.com The position and intensity of these bands are characteristic of the conjugated π-electron system of the β-carboline core.
Many β-carboline derivatives, including those based on the pyrido[3,4-b]indole scaffold, exhibit fluorescence. nih.gov Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. The fluorescence properties, including the excitation and emission wavelengths and the quantum yield, are highly dependent on the molecular structure and the solvent environment. beilstein-journals.org
Studies on C-3 substituted pyrido[3,4-b]indole derivatives have shown that they can be excellent fluorophores. nih.gov The structure-fluorescence activity relationship can be investigated by systematically modifying the substituents on the β-carboline ring and observing the resulting changes in the fluorescence spectra. nih.gov For example, the introduction of different groups at various positions can tune the emission wavelength and intensity, which is of interest for developing fluorescent probes and labels. beilstein-journals.org
Chromatographic Separation and Purity Assessment Methods
Chromatographic techniques are essential for separating this compound from reaction mixtures, natural extracts, or other complex samples, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of β-carboline compounds. nih.govcetjournal.it By utilizing a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase), components of the mixture are separated based on their differential interactions with the two phases.
For the analysis of pyrido[3,4-b]indole derivatives, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with an acid modifier like formic acid to improve peak shape. nih.gov The separation is based on the hydrophobicity of the analytes. The purity of this compound can be determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks. A single, sharp, and symmetrical peak is indicative of a high-purity sample. nih.gov
Gas Chromatography (GC)
Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable β-carbolines like the methyl-9H-pyrido[3,4-b]indole isomers. The method allows for the separation of complex mixtures and provides definitive identification based on mass spectra.
In research, GC-MS has been employed for the analytical characterization and impurity profiling of synthetic routes to related indole (B1671886) alkaloids. For instance, the analysis of synthetic N,N-dimethyltryptamine (DMT) revealed the presence of various β-carboline side-products, which were identified and quantified using GC-MS. researchgate.net The identification is typically confirmed by comparing the obtained mass spectra with established libraries (e.g., NIST) and literature data. researchgate.net
The fragmentation pathways of β-carbolines under electron ionization in GC-MS are well-studied, providing characteristic ions that aid in structural elucidation. researchgate.net For Harmane (1-methyl-9H-pyrido[3,4-b]indole), the molecular ion is typically prominent, and fragmentation occurs through predictable losses from the pyridine (B92270) and indole rings.
A typical GC-MS method for the analysis of related indole alkaloids involves a capillary column such as an HP-5MS. notulaebotanicae.ro The temperature program is optimized to ensure adequate separation from other components in the matrix.
Table 1: Illustrative GC-MS Parameters for Indole Alkaloid Analysis
| Parameter | Value |
|---|---|
| Chromatograph | HP 6890 Gas Chromatograph |
| Detector | HP 5973 Mass Selective Detector |
| Column | HP-5MS (30 m x 0.25 mm; 0.25 µm film) |
| Carrier Gas | Helium (1 mL/min) |
| Injector Temp. | 280 °C |
| Injection Mode | Split (5:1 ratio) |
| Oven Program | Initial 40°C (5 min), ramp to 60°C (30°C/min), ramp to 230°C (6°C/min, hold 10 min), ramp to 280°C (30°C/min, hold 30 min) |
| MS Ion Source Temp. | 230 °C |
| Ionization Energy | 70 eV |
| Mass Range | 40-550 m/z |
This table is based on a method developed for the analysis of indole alkaloids from Catharanthus roseus and serves as a representative example. notulaebotanicae.ro
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a viable alternative to both gas and liquid chromatography for the analysis and purification of natural products, including alkaloids. mdpi.com This technique commonly utilizes supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier like methanol (B129727). mdpi.comnih.gov The advantages of SFC include reduced organic solvent consumption, faster analysis times, and higher chromatographic efficiency compared to traditional HPLC. mdpi.com
SFC is particularly well-suited for the separation of complex mixtures and for preparative-scale purification. mdpi.com A method using normal-phase SFC with a methanol modifier was successfully developed for the determination and quantification of various indole derivatives. nih.gov This method demonstrated detection limits in the 10-100 picomole range, highlighting its sensitivity. nih.gov While specific applications for this compound are not detailed in the literature, the success with structurally similar indole compounds indicates the high potential of SFC for its analysis. The technique's ability to handle thermally labile and non-volatile compounds makes it a versatile tool for β-carboline research. mdpi.com
Quantitative Analysis Methods in Biological Research Matrices (e.g., cell lysates, tissue homogenates for research purposes)
Accurate quantification of β-carbolines in biological matrices is crucial for understanding their distribution and effects in research models. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the predominant techniques for this purpose.
One study detailed the quantitative analysis of Norharmane in seven different species of cyanobacteria using HPLC with UV detection at 247 nm. nih.gov The amounts detected varied significantly between species, ranging from 0.81 to 10.87 µg/g of dried algae, demonstrating the method's utility in quantifying the compound in complex biological extracts. nih.gov
For higher sensitivity and specificity, especially in complex matrices like plasma, LC-MS/MS methods are preferred. A robust and validated LC-MS/MS method was developed for the determination of a novel pyrido[b]indole anticancer agent, SP-141, in mouse plasma. nih.gov This method employed liquid-liquid extraction for sample cleanup, followed by separation on a C18 column and detection using a triple quadrupole mass spectrometer in the multiple reaction-monitoring (MRM) mode. nih.gov The MRM transitions for the analyte and an internal standard were m/z 325.1 → 282.0. nih.gov The method was thoroughly validated according to regulatory standards.
Table 2: Validation Summary for a Quantitative LC-MS/MS Method for a Pyrido[b]indole in Mouse Plasma
| Parameter | Result |
|---|---|
| Linearity Range | 0.648–162 ng/mL (R² > 0.999) |
| Lower Limit of Quantification (LLOQ) | 0.648 ng/mL |
| Intra-day Precision (%CV) | < 4.2% |
| Inter-day Precision (%CV) | < 4.2% |
| Accuracy (%RE) | -6.1% to 2.1% |
| Extraction Recovery | 97.1% to 103.1% |
| Matrix Effect | Minimal |
Data from a study on the pyrido[b]indole derivative SP-141. nih.gov
This level of validation, including assessments of precision, accuracy, recovery, and stability, is essential for applying analytical methods to pharmacokinetic and other quantitative biological studies. nih.gov
Electrochemical Detection and Sensing Principles
Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the detection of electroactive compounds, including nitrogen-containing heterocyclic molecules like β-carbolines. While specific sensors for this compound are not prominently featured in the literature, the principles are well-established through research on other molecules. These sensors typically operate by measuring the current response from the oxidation of the target analyte at the surface of a chemically modified electrode.
The development of these sensors often involves modifying a base electrode, such as a glassy carbon electrode (GCE) or carbon paste electrode (CPE), with nanomaterials to enhance catalytic activity and sensitivity. nih.govnih.goviapchem.org Materials like graphene, carbon nanotubes, and metal oxide nanocomposites are frequently used to increase the electrode surface area and facilitate electron transfer. nih.goviapchem.org
For example, an electrochemical sensor for propranolol (B1214883) was developed using a carbon paste electrode modified with a graphene/Co₃O₄ nanocomposite. iapchem.org The sensor's performance was evaluated using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV), the latter being particularly useful for quantitative analysis due to its lower detection limits and better resolution. iapchem.org
Table 3: Performance Characteristics of a Representative Electrochemical Sensor
| Parameter | Value |
|---|---|
| Electrode | Graphene/Co₃O₄ Nanocomposite Modified Carbon Paste Electrode |
| Technique | Differential Pulse Voltammetry (DPV) |
| Target Analyte | Propranolol |
| Linear Range | 1.0–300.0 μM |
| Detection Limit (LOD) | 0.3 μM |
| Working pH | 7.0 (Phosphate Buffer) |
This table illustrates the performance of a sensor for propranolol, a nitrogen-containing compound, demonstrating the potential of the technology for β-carboline analysis. iapchem.org
The selectivity of these sensors is a critical aspect, and it is often assessed by measuring the response to the target analyte in the presence of potential interfering substances that may be present in biological samples. researchgate.net The successful application of these principles to various structurally related compounds suggests that a dedicated electrochemical sensor for this compound could be readily developed for research purposes.
Discovery, Isolation, and Biosynthetic Aspects of 8 Methyl 9h Pyrido 3,4 B Indole if Applicable to the Specific Isomer or Its Close Relatives
Natural Occurrence and Isolation Protocols
While the direct isolation of 8-Methyl-9H-pyrido[3,4-b]indole from a natural source is not extensively documented in readily available literature, the core structure of β-carboline and its methylated derivatives are widespread in nature. These compounds have been identified in a diverse array of organisms, including various plants, fungi, and marine creatures. nih.gov For instance, the closely related compound, methyl 9H-pyrido[3,4-b]indole-1-carboxylate, has been reported in plants such as Polygala tenuifolia and Nauclea diderrichii. Furthermore, N-methyl-β-carbolinium salts, which share the methylated β-carboline core, have been isolated from the solitary ascidian Cnemidocarpa irene. acs.orgnih.gov The presence of these related compounds strongly suggests that this compound is also a naturally occurring alkaloid. Fungi, such as those from the genera Talaromyces and Penicillium, are also known producers of a wide array of secondary metabolites, including β-carbolines, further expanding the potential natural sources of this compound. mdpi.com
The isolation of this compound from a natural source would likely follow a general protocol established for the extraction and purification of β-carboline alkaloids. A typical procedure would involve the following steps:
Extraction: The dried and powdered source material (e.g., plant material, fungal biomass) would be subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol (B145695), to isolate the alkaloids.
Acid-Base Partitioning: The crude extract would then be subjected to an acid-base partitioning process to separate the basic alkaloids from other neutral and acidic compounds. This involves dissolving the extract in an acidic aqueous solution, followed by washing with an immiscible organic solvent. The aqueous layer, containing the protonated alkaloids, is then basified, and the free-base alkaloids are extracted into an organic solvent.
Chromatographic Purification: The resulting enriched alkaloid fraction would be further purified using a combination of chromatographic techniques. These could include:
Column Chromatography: Using stationary phases like silica (B1680970) gel or Sephadex LH-20 to achieve initial separation based on polarity and size. nih.gov
Thin-Layer Chromatography (TLC): For monitoring the separation process and identifying fractions containing the target compound. nih.gov
High-Performance Liquid Chromatography (HPLC): Employing reverse-phase columns for final purification to obtain the compound in high purity. nih.gov
The identity and purity of the isolated this compound would then be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Putative Biosynthetic Pathway Elucidation
The biosynthesis of β-carboline alkaloids is well-understood to originate from the amino acid L-tryptophan. The core tricyclic structure of 9H-pyrido[3,4-b]indole is formed through a key reaction known as the Pictet-Spengler reaction. nih.govacs.org This reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or a ketone, followed by cyclization.
The putative biosynthetic pathway for this compound likely follows these fundamental steps:
Decarboxylation of L-Tryptophan: The pathway is initiated by the decarboxylation of L-tryptophan to yield tryptamine.
Formation of the β-Carboline Skeleton: Tryptamine then undergoes a Pictet-Spengler reaction with a one-carbon donor, such as formaldehyde (B43269) or its biological equivalent, to form the tetrahydro-β-carboline intermediate.
Methylation: The introduction of the methyl group at the 8-position of the pyrido[3,4-b]indole ring system is a key step. This methylation is likely catalyzed by a specific methyltransferase enzyme, using S-adenosyl methionine (SAM) as the methyl donor. The timing of this methylation step (i.e., whether it occurs before or after the formation of the fully aromatic β-carboline ring) can vary.
Aromatization: The final step involves the aromatization of the tetrahydro-β-carboline ring system to yield the fully aromatic this compound. This oxidation step can be catalyzed by various oxidoreductase enzymes.
A crucial intermediate in the biosynthesis of methylated β-carbolines like harman (B1672943) (1-methyl-9H-pyrido[3,4-b]indole) has been identified as 1-methyl-1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid, which is formed from the reaction of tryptamine with pyruvic acid. rsc.org A similar mechanism, potentially involving a different keto acid, could lead to the formation of the 8-methylated analogue.
Chemodiversity of Related Natural Products
The β-carboline alkaloids represent a vast and structurally diverse family of natural products. nih.govnih.gov This chemodiversity arises from variations in the degree of saturation of the pyridine (B92270) ring, as well as the nature and position of substituents on the tricyclic core. Based on the saturation level of the C-ring, β-carbolines are classified into three main groups:
Aromatic β-carbolines: These compounds, like norharmane and harmane, possess a fully aromatic pyridine ring.
Dihydro-β-carbolines: These have a partially saturated pyridine ring.
Tetrahydro-β-carbolines: These contain a fully saturated pyridine ring, such as tetrahydroharman. nih.gov
Advanced Research Applications and Future Directions for 8 Methyl 9h Pyrido 3,4 B Indole
Development of 8-Methyl-9H-pyrido[3,4-b]indole and Analogues as Chemical Probes and Biological Tools
The development of this compound and its analogues as chemical probes and biological tools is a burgeoning area of research. The core pyrido[3,4-b]indole structure is a privileged scaffold, meaning it is a framework that can be readily modified to interact with a variety of biological targets. nih.govresearchgate.netlongdom.orgmdpi.com The synthesis of derivatives often involves methodologies like the Pictet-Spengler reaction, which allows for the creation of a diverse library of compounds with varied substitutions. nih.govresearchgate.netlongdom.org These synthetic efforts are crucial for generating tailored molecules that can be used to investigate biological processes with high specificity.
For instance, the introduction of different functional groups at various positions on the β-carboline ring system can modulate the compound's properties, such as its fluorescence, binding affinity, and cellular permeability. researchgate.netbeilstein-journals.org Researchers have successfully synthesized a range of 3-substituted and 9-substituted 3-methyl-β-carboline derivatives to explore their potential as research tools. researchgate.net Some of these derivatives have been designed as fluorescent probes, where changes in their emission spectra upon binding to a target can be used to monitor biological events. researchgate.net The ability to create these specialized tools from the this compound scaffold underscores its importance in fundamental chemical biology research. researchgate.netlongdom.org
Integration into High-Throughput and High-Content Screening Platforms for Target Discovery
The structural diversity of this compound analogues makes them ideal candidates for integration into high-throughput screening (HTS) and high-content screening (HCS) platforms. creative-biolabs.comfishersci.com These platforms enable the rapid testing of large numbers of compounds to identify "hits"—molecules that exhibit a desired biological activity. creative-biolabs.comnih.gov HCS, in particular, combines automated microscopy with quantitative image analysis to measure multiple phenotypic parameters within cells, providing a detailed picture of a compound's effects. fishersci.comnih.govyoutube.com
Libraries of pyrido[3,4-b]indole derivatives can be screened to identify novel biological targets or to find modulators of known targets. nih.govresearchgate.netlongdom.org For example, a screening campaign of a diverse compound library identified 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, a related γ-carboline scaffold, as potentiaters of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. acs.org Subsequent optimization of an 8-methyl-substituted analogue demonstrated the power of this approach. acs.org This process of screening and subsequent structure-activity relationship (SAR) studies is a cornerstone of modern drug discovery and chemical biology, allowing researchers to systematically explore the biological activities of compounds like this compound and its relatives. nih.govnih.gov
Role in Exploring Novel Biochemical Pathways and Molecular Mechanisms
This compound and its analogues serve as valuable tools for dissecting novel biochemical pathways and molecular mechanisms. By observing the cellular and molecular responses to these compounds, researchers can gain insights into fundamental biological processes. For example, studies on 9-methyl-β-carbolines have revealed their ability to induce DNA damage upon photoexcitation, a process that can be used to probe DNA repair mechanisms. nih.gov The mechanism involves the generation of oxidized purine (B94841) residues and cyclobutane (B1203170) pyrimidine (B1678525) dimers, providing specific types of DNA lesions for study. nih.gov
Furthermore, certain pyrido[3,4-b]indole derivatives have been identified as inhibitors of specific enzymes or as modulators of protein-protein interactions. nih.govresearchgate.netlongdom.org For instance, computational modeling suggested that the pyrido[3,4-b]indole class of compounds could bind to MDM2, a key regulator of the p53 tumor suppressor, leading to cell cycle arrest. nih.govresearchgate.netlongdom.org Other research has shown that 9-methyl-β-carboline can inhibit the activity of monoamine oxidases (MAO-A and MAO-B) and stimulate the expression of neurotrophic factors in astrocytes, highlighting its potential for exploring neuroprotective pathways. nih.govdntb.gov.ua The ability of these compounds to interact with specific molecular targets makes them powerful instruments for elucidating complex signaling cascades and regulatory networks within the cell.
Contribution to Fundamental Chemical Biology Research and Tool Development
The pyrido[3,4-b]indole scaffold, including this compound, has made significant contributions to fundamental chemical biology research and the development of new chemical tools. The synthesis of various derivatives of this scaffold is not only aimed at discovering bioactive molecules but also at advancing synthetic methodologies. beilstein-journals.orgresearchgate.netopenmedicinalchemistryjournal.com The creation of libraries of β-carboline derivatives provides a rich resource for chemical genetics, a field that uses small molecules to perturb protein function and explore biological processes.
The inherent properties of the β-carboline nucleus, such as its planarity and ability to intercalate into DNA, have been exploited to design molecules with specific functions. researchgate.net By modifying the core structure, researchers can develop tools for a wide range of applications, from fluorescent probes for imaging to affinity reagents for identifying protein targets. The development of β-carboline-1-one hydantoins and other hybrid molecules demonstrates the modularity and versatility of this scaffold in creating novel chemical entities for research. nih.gov These efforts expand the chemical toolbox available to biologists and chemists for investigating the intricate workings of living systems. researchgate.netlongdom.org
Potential as Lead Compounds for Non-Clinical Research (e.g., pesticidal, antiviral, anti-parasitic agents in academic models, excluding therapeutic development)
Beyond their use as research tools, this compound and its analogues show significant potential as lead compounds in various non-clinical research areas, particularly in the development of novel pesticidal, antiviral, and anti-parasitic agents for academic study.
Pesticidal Research: β-carboline alkaloids and their synthetic derivatives have been investigated for their fungicidal properties. In one study, a series of β-carboline derivatives were synthesized and evaluated for their activity against various plant pathogenic fungi. nih.govmdpi.com One derivative, F4, exhibited significant broad-spectrum fungicidal activity in vitro and showed protective and curative effects against Peronophythora litchii in vivo. nih.govmdpi.com Another study focused on the antifungal activity of a synthetic β-carboline, PPPIF, against P. litchii, demonstrating its ability to inhibit mycelial growth and spore germination. tandfonline.com These findings suggest that the this compound scaffold could be a promising starting point for developing new agricultural fungicides.
Antiviral Research: The antiviral potential of β-carboline derivatives has been explored against several viruses in academic research models. For example, a study investigated the antiviral activity of a new indol-3-carboxylic acid derivative against SARS-CoV-2, which, while not a direct 8-methyl-β-carboline, highlights the potential of the broader indole (B1671886) scaffold. actanaturae.ru Other research has focused on designing and synthesizing pyrazole (B372694) derivatives with antiviral activity against RNA viruses like Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV). frontiersin.org The structural similarities and broad biological activity of β-carbolines suggest that derivatives of this compound could be valuable candidates for screening in antiviral research programs.
Anti-parasitic Research: The anti-parasitic activity of β-carbolines is a well-documented area of academic research. Various derivatives have shown efficacy against parasites such as Plasmodium falciparum (the causative agent of malaria), Leishmania, and Trypanosoma. nih.govnih.govresearchgate.net For instance, a series of new tetrahydro-β-carbolines were synthesized and showed promising antiplasmodial activity against both chloroquine-sensitive and -resistant strains of P. falciparum. nih.gov Another study identified potent 1,3-disubstituted-9H-pyrido[3,4-b]indoles as lead compounds in antifilarial chemotherapy research. nih.govnih.gov These studies underscore the potential of the this compound framework as a basis for developing novel anti-parasitic agents for further investigation in academic settings.
Table 1: Investigated Biological Activities of Selected Pyrido[3,4-b]indole Analogues in Non-Clinical Research
| Compound/Derivative Class | Research Area | Target/Organism | Key Finding | Reference(s) |
| β-Carboline derivative F4 | Fungicidal | Peronophythora litchii | Exhibited 92.59% curative and 59.26% protection activities in vivo. | nih.govmdpi.com |
| Synthetic β-carboline PPPIF | Fungicidal | Peronophythora litchii | Inhibited mycelial growth, sporulation, and sporangium germination. | tandfonline.com |
| Tetrahydro-β-carbolines | Anti-parasitic | Plasmodium falciparum | Identified compounds with high antiplasmodial activity and selectivity. | nih.gov |
| 1,3-disubstituted-9H-pyrido [3,4-b]indoles | Anti-parasitic (antifilarial) | Acanthoeilonema viteae, Litomosoides carinii, Brugia malayi | Identified derivatives with potent macrofilaricidal activity. | nih.govnih.gov |
| β-Carboline derivatives | Anti-parasitic | Plasmodium falciparum | Designed compounds showed potential to interact with multiple parasite molecular targets. | nih.gov |
Q & A
Q. What are the validated synthetic routes for 8-methyl-9H-pyrido[3,4-b]indole, and how can reaction efficiency be optimized?
The synthesis of β-carboline derivatives like this compound often involves palladium-catalyzed amidation and cyclization. For example, Pd-catalyzed coupling of halogenated precursors with amines, followed by intramolecular cyclization, yields pyridoindole scaffolds . Optimization includes tuning reaction temperature (80–120°C), solvent selection (DMF or THF), and catalyst loading (5–10 mol% Pd(PPh₃)₄). Purity can be enhanced via column chromatography (e.g., petroleum ether/EtOAc gradients) .
Q. How do NMR and IR spectroscopic techniques confirm the structural identity of this compound?
Key NMR signals for this compound derivatives include:
- ¹H NMR : Aromatic protons (δ 8.91–7.15 ppm), NH proton (δ ~11.56 ppm), and methyl groups (δ 2.58 ppm for 8-methyl substitution) .
- IR : Stretching vibrations for NH (~3450 cm⁻¹) and aromatic C=C/C=N (1522–1454 cm⁻¹) .
Cross-validation with high-resolution mass spectrometry (HRMS) and elemental analysis (e.g., C: 75.85–82.45%, N: 7.91–16.59%) ensures structural accuracy .
Advanced Research Questions
Q. What mechanistic insights explain the biological activity of this compound as an aryl hydroxylase inhibitor?
Studies indicate that this compound derivatives competitively inhibit cytochrome P450 enzymes (e.g., CYP1A1/2) by binding to the heme-active site, disrupting metabolism of procarcinogens like polycyclic aromatic hydrocarbons. Assays such as 7-ethoxyresorufin-O-deethylase (EROD) and LC/MS-based metabolite profiling are used to quantify inhibition potency .
Q. How can researchers resolve contradictions in reported spectral data for methyl-substituted β-carbolines?
Discrepancies in NMR chemical shifts (e.g., methyl group δ 2.58 vs. 2.82 ppm) may arise from positional isomerism (8-methyl vs. 5-methyl substitution) or solvent effects (DMSO-d₆ vs. CDCl₃) . To address this:
Q. What strategies improve the enantioselective synthesis of β-carboline derivatives for pharmacological studies?
Chiral auxiliaries or asymmetric catalysis (e.g., Ru/BINAP complexes) enable enantioselective Minisci reactions. For instance, redox-active esters coupled with β-carboline precursors yield enantiomerically pure derivatives (ee >90%). Reaction conditions (e.g., low temperature, −20°C) and chiral ligand screening are critical for stereochemical control .
Q. How do substituents on the pyridoindole core influence photophysical properties?
Electron-donating groups (e.g., -OCH₃) enhance fluorescence quantum yields (ΦF) by stabilizing excited states, while electron-withdrawing groups (e.g., -NO₂) quench emission. UV-Vis spectra (λmax 320–400 nm) and time-resolved fluorescence decay assays are used to correlate structure-property relationships .
Methodological Considerations
Q. What safety protocols are essential for handling β-carboline derivatives in laboratory settings?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
